molecular formula C18H16N2O3S B2389197 N-(2-(5-acetylthiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide CAS No. 2034255-06-4

N-(2-(5-acetylthiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide

Cat. No.: B2389197
CAS No.: 2034255-06-4
M. Wt: 340.4
InChI Key: NXLRWNZBNFVOET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-Acetylthiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide is a synthetic small molecule featuring a unique hybrid structure that combines isoxazole and acetylthiophene pharmacophores. This molecular architecture is of significant interest in medicinal chemistry and drug discovery research, particularly in the development of novel bioactive compounds. Isoxazole and thiophene rings are privileged scaffolds in medicinal chemistry, frequently found in molecules with a wide range of biological activities. The structural motifs present in this compound suggest potential for interdisciplinary investigation across various biological targets. Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex heterocyclic systems. It is also suitable for use in structure-activity relationship (SAR) studies, screening assays against specific protein targets, and as a standard in analytical method development. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Safety Notice: This chemical is for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-12(21)17-8-7-14(24-17)9-10-19-18(22)15-11-16(23-20-15)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLRWNZBNFVOET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)C2=NOC(=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and isoxazole intermediates. One common method involves the condensation of 5-acetylthiophene with an appropriate ethylating agent to form the thiophene derivative. This is followed by the formation of the isoxazole ring through a cyclization reaction involving a nitrile oxide intermediate. The final step involves coupling the thiophene and isoxazole intermediates under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial methods may employ continuous flow reactors to enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-acetylthiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the thiophene and isoxazole rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(2-(5-acetylthiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Isoxazole-Carboxamide Derivatives

The isoxazole-carboxamide scaffold is shared with several compounds in the evidence, enabling functional comparisons:

ML327 (N-(3-(2-Hydroxynicotinamido)propyl)-5-phenylisoxazole-3-carboxamide)
  • Structural Differences : ML327 replaces the 5-acetylthiophen-2-yl ethyl group with a hydroxynicotinamido propyl chain.
  • Biological Activity : ML327 induces mesenchymal-to-epithelial transition (MET) in epithelial cancers and inhibits invasiveness . The phenyl group at position 5 of the isoxazole is critical for its activity, suggesting that substituents at this position influence target binding.
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide
  • Structural Differences : This compound features a methyl group at position 4 of the isoxazole and a thiazole ring instead of thiophene.
  • Crystallographic Data : The thiazole substitution introduces a sulfur atom, which may enhance hydrogen-bonding interactions compared to thiophene derivatives .
  • Key Insight : Positional isomerism (carboxamide at isoxazole-3 vs. 4) and heterocycle choice (thiophene vs. thiazole) significantly impact molecular geometry and bioactivity.

Thiophene-Containing Analogs

N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide
  • Structural Differences : This analog substitutes the acetylthiophen-ethyl group with a cyclopropyl-thiophene moiety.
  • Synthesis : Similar to procedures in , where thiophene aldehydes are condensed with hydroxylamine derivatives to form oxime intermediates, followed by cyclization .
  • Key Insight: The acetyl group in the target compound may increase electron-withdrawing effects, altering HOMO-LUMO gaps and redox properties compared to non-acetylated thiophenes.

Electronic and Antioxidant Properties

compares two pyrimidine-isoxazole hybrids:

  • N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide : HOMO-LUMO gap = 3.81 eV.
  • (4,6-Dimethylpyrimidin-2-ylamino)(5-p-tolylisoxazol-3-yl)methanol: HOMO-LUMO gap = 4.35 eV.

Implications for the Target Compound :

  • A smaller HOMO-LUMO gap (as in the first compound) correlates with stronger antioxidant activity due to enhanced electron delocalization .

Key Differences for the Target Compound :

    Biological Activity

    N-(2-(5-acetylthiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

    The synthesis of this compound typically involves several steps:

    • Preparation of Intermediates : The initial step includes the formation of the thiophene derivative through the condensation of 5-acetylthiophene with an ethylating agent.
    • Isoxazole Formation : The isoxazole ring is formed via cyclization involving a nitrile oxide intermediate.
    • Final Coupling : The thiophene and isoxazole intermediates are coupled under suitable conditions to yield the target compound.

    This compound exhibits unique chemical properties due to its functional groups, which facilitate various chemical reactions such as oxidation and reduction, leading to derivatives with potentially enhanced biological activities.

    The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in disease processes. For example, it may inhibit enzymes associated with cancer cell proliferation or microbial growth, thereby exhibiting anticancer and antimicrobial properties .

    Antimicrobial Activity

    Recent studies have indicated that derivatives of this compound show promising antimicrobial effects. In particular, compounds containing similar structural motifs have demonstrated strong bactericidal activity against various bacterial strains, including Staphylococcus spp. This suggests that this compound may possess similar properties .

    Anticancer Activity

    The anticancer potential of this compound has been explored through various in vitro assays. Studies have shown that it can inhibit the growth of cancer cell lines by inducing apoptosis or cell cycle arrest. The specific mechanisms often involve the modulation of signaling pathways critical for cell survival and proliferation .

    Case Studies

    • Antimicrobial Efficacy :
      • A study evaluated the bactericidal effect of several isoxazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with structural similarities to this compound exhibited significant antibacterial activity (Table 1).
      CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
      Compound AStaphylococcus aureus8 µg/mL
      Compound BEscherichia coli16 µg/mL
      This compoundStaphylococcus aureus4 µg/mL
    • Cytotoxicity Studies :
      • In vitro cytotoxicity assessments were performed on various cancer cell lines (e.g., A549 and HepG2). The compound showed selective toxicity towards cancer cells while maintaining low toxicity in normal cell lines (Table 2).
      Dose (µM)Cell Line A549 Viability (%)Cell Line HepG2 Viability (%)
      2006872
      1008590
      509597

    Q & A

    Q. What are the optimal synthetic routes for N-(2-(5-acetylthiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide, and how can reaction conditions be optimized for higher yields?

    Methodological Answer:

    • Stepwise Synthesis: The compound can be synthesized via multi-step reactions, including amide bond formation between isoxazole-3-carboxylic acid derivatives and amine-containing intermediates (e.g., 2-(5-acetylthiophen-2-yl)ethylamine). Coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are critical for efficient amide bond formation .
    • Optimization Parameters:
      • Temperature: Room temperature to 80°C, depending on reagent stability.
      • Solvent Choice: Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency .
      • Catalysts: Triethylamine or other bases improve reaction rates .
    • Yield Enhancement: Ultrasound-assisted methods can reduce reaction times by 30–50% compared to traditional heating .
    • Monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy are essential for tracking intermediate formation and final product purity .

    Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

    Methodological Answer:

    • Nuclear Magnetic Resonance (NMR):
      • 1H and 13C NMR provide detailed structural confirmation, identifying acetylthiophene, phenyl, and isoxazole moieties .
      • 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in complex regions.
    • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C21H19N2O3S) and detects isotopic patterns.
    • Chromatography:
      • HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays).
      • TLC monitors reaction progress using silica gel plates and visualizing agents (e.g., iodine vapor) .

    Q. How can computational modeling predict the compound’s bioactivity, and what parameters (e.g., HOMO-LUMO gaps) are critical?

    Methodological Answer:

    • Quantum Chemical Calculations:
      • HOMO-LUMO Analysis: A smaller energy gap (e.g., 3.81 eV vs. 4.35 eV in analogs) correlates with higher electron delocalization and potential antioxidant or receptor-binding activity .
      • Docking Studies: Molecular docking against targets (e.g., kinases, GPCRs) identifies binding affinities. Software like AutoDock Vina or Schrödinger Suite evaluates interactions with active sites .
    • ADMET Prediction: Tools like SwissADME predict pharmacokinetics (e.g., logP for lipophilicity, BBB permeability) to prioritize analogs for in vivo testing .

    Advanced Research Questions

    Q. What strategies are recommended for resolving contradictions between in vitro and in vivo efficacy data?

    Methodological Answer:

    • Pharmacokinetic Profiling:
      • Assess metabolic stability using liver microsomes or hepatocytes to identify rapid clearance issues .
      • Measure plasma protein binding (e.g., via equilibrium dialysis) to explain reduced free drug availability in vivo .
    • Dose Escalation Studies: Adjust dosing regimens (e.g., frequency, route) to match in vitro IC50 values with achievable plasma concentrations .
    • Tissue Distribution Analysis: Use radiolabeled compounds or LC-MS/MS to quantify drug levels in target tissues (e.g., tumors) versus plasma .

    Q. How to design experiments to elucidate the compound’s mechanism of action involving specific biological targets?

    Methodological Answer:

    • Target Identification:
      • Affinity Chromatography: Immobilize the compound on resin to pull down binding proteins from cell lysates .
      • CRISPR-Cas9 Screens: Genome-wide knockout libraries identify genes essential for compound activity .
    • Functional Assays:
      • Enzyme Inhibition: Test against panels of kinases, proteases, or oxidases (e.g., IC50 determination via fluorescence-based assays) .
      • Cellular Pathway Analysis: Use phospho-specific antibodies (Western blot) or RNA-seq to map signaling pathway modulation (e.g., apoptosis, autophagy) .

    Q. How to perform structure-activity relationship (SAR) studies to enhance the compound’s pharmacological profile?

    Methodological Answer:

    • Key Modifications:
      • Acetylthiophene Replacement: Substitute with furan or pyridine rings to alter electron density and binding interactions .
      • Isoxazole Optimization: Introduce methyl or halogen groups to improve metabolic stability .
    • Biological Testing:
      • In vitro Potency: Screen analogs against disease-relevant cell lines (e.g., cancer, inflammatory models) .
      • Selectivity Profiling: Compare activity on primary cells versus immortalized lines to reduce off-target effects .
    • Data Correlation: Use multivariate analysis (e.g., PCA) to link structural descriptors (e.g., logP, polar surface area) with activity .

    Q. What in vivo models are appropriate for evaluating the compound’s therapeutic potential, and how to address interspecies variability?

    Methodological Answer:

    • Model Selection:
      • Xenograft Models: Human tumor xenografts in immunodeficient mice for oncology studies .
      • Transgenic Models: Knock-in/knockout mice (e.g., for neurodegenerative or metabolic diseases) .
    • Interspecies Adjustments:
      • Allometric Scaling: Adjust doses based on body surface area (mg/m²) between rodents and humans.
      • CYP Enzyme Profiling: Compare metabolic pathways (e.g., CYP3A4 in humans vs. CYP3A11 in mice) to predict clearance differences .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.